

Fenfangjine G: A Technical Overview of its Chemical Structure and Properties

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Compound of Interest

Compound Name: Fenfangjine G

Cat. No.: B15588280

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Introduction

Fenfangjine G is a naturally occurring alkaloid isolated from the root of *Stephania tetrandra* S. Moore, a plant used in traditional Chinese medicine. This document provides a comprehensive technical guide to the chemical structure and known properties of **Fenfangjine G**, intended to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Structure and Properties

Fenfangjine G is classified as a bisbenzylisoquinoline alkaloid. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of **Fenfangjine G**

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₇ NO ₈	PubChem
Molecular Weight	433.45 g/mol	PubChem
IUPAC Name	(1S,6S,7R,12aS)-12-(acetyloxy)-1,2,3,4,5,6,7,12a-octahydro-10,11-dimethoxy-7-methyl-1,6-epoxy-5,7-methanobenzo[g][1][2]benzodioxolo[5,6-a]quinolizin-13-one	PubChem
CAS Number	205533-81-9	Guidechem[3]
Canonical SMILES	CC(=O)O[C@H]1C[C@]23CCN--INVALID-LINK----INVALID-LINK--O	PubChem
InChI	InChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3/t14-,17-,18-,20+,22+/m1/s1	PubChem
InChIKey	YVYLKUBETBPYFU-LCYWIJLYSA-N	PubChem
Polar Surface Area	124 Å ²	PubChem
XLogP3	-0.1	PubChem
Natural Source	Stephania tetrandra S. Moore	[1]

Spectroscopic Data

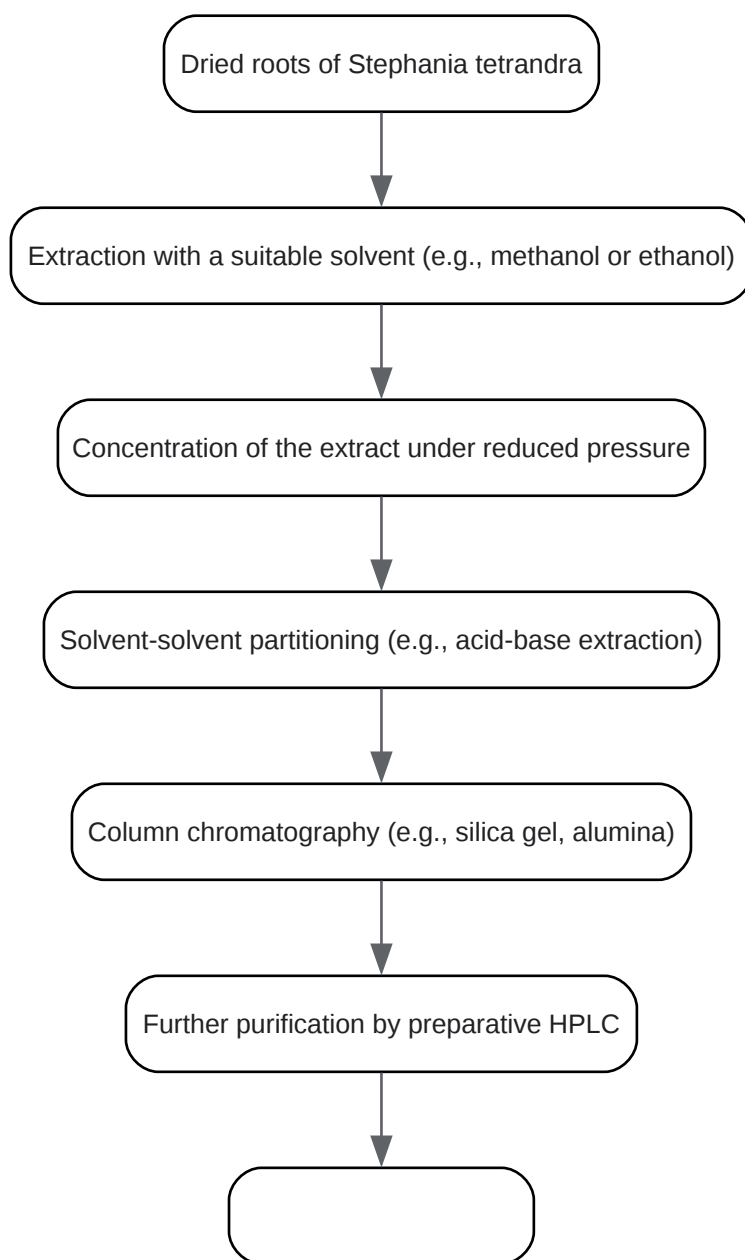
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Fenfangjine G**. While the original isolation paper would contain the full spectral data, this information is not readily available in the public domain. Researchers should refer to the primary literature for in-depth analysis. Key analytical techniques for characterization would include:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR are essential for elucidating the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity of atoms and the relative stereochemistry.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns useful for structural confirmation.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would identify key functional groups present in the molecule, such as hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$), and ether ($\text{C}-\text{O}$) groups.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system.

Experimental Protocols

Isolation and Purification

Fenfangjine G is isolated from the roots of *Stephania tetrandra*. A general workflow for the isolation of alkaloids from this plant is as follows. It is important to note that this is a generalized protocol and specific details for **Fenfangjine G** may vary.



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Fig. 1: General workflow for the isolation of **Fenfangjine G**.

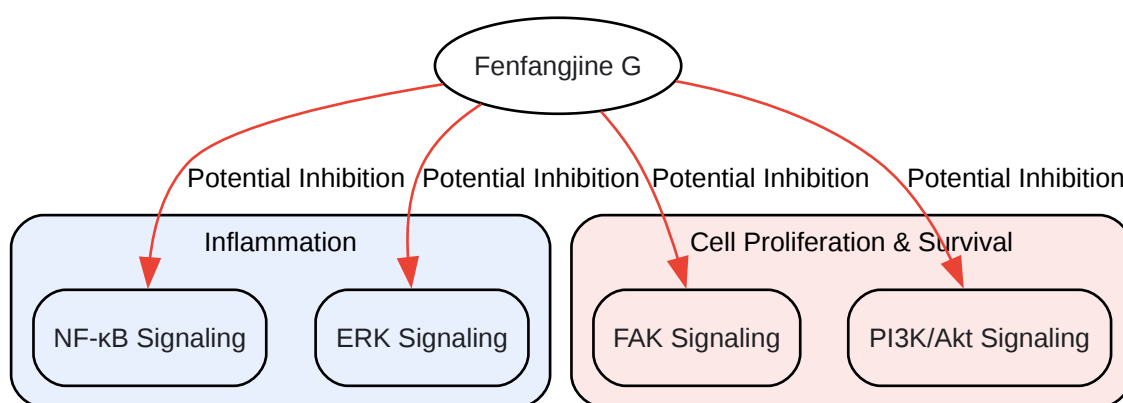
Biological Activity and Potential Signaling Pathways

The biological activity of **Fenfangjine G** has not been extensively studied as a single agent. However, it is a component of the traditional Chinese medicine formulation Fangji Huangqi Tang, which has been investigated for the treatment of nephrotic syndrome.[4] This suggests that **Fenfangjine G** may contribute to the overall therapeutic effects of the formula.

Given that **Fenfangjine G** is a bisbenzylisoquinoline alkaloid, its mechanism of action may be similar to other well-studied alkaloids from *Stephania tetrandra*, such as tetrandrine and fangchinoline. These related compounds have been shown to modulate several key signaling pathways implicated in inflammation, cell proliferation, and fibrosis.

Potential Signaling Pathways of Interest

Based on the activities of related compounds, the following signaling pathways are logical starting points for investigating the mechanism of action of **Fenfangjine G**:



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Fig. 2: Potential signaling pathways modulated by **Fenfangjine G**.

- **NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling:** This pathway is a key regulator of the inflammatory response. Inhibition of NF-κB signaling can lead to a reduction in the production of pro-inflammatory cytokines.
- **ERK (Extracellular signal-regulated kinase) Signaling:** The ERK pathway is a component of the MAPK (mitogen-activated protein kinase) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival.
- **FAK (Focal Adhesion Kinase) Signaling:** FAK is a non-receptor tyrosine kinase that is involved in cell adhesion, migration, and survival. Its inhibition can be a target for anti-cancer therapies.
- **PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling:** This is a major signaling pathway that promotes cell survival, growth, and proliferation. Dysregulation of this pathway

is common in many diseases, including cancer.

Future Directions

Further research is required to fully elucidate the chemical and biological properties of **Fenfangjine G**. Key areas for future investigation include:

- **Complete Spectroscopic Characterization:** Publication of the full NMR, MS, IR, and UV-Vis data is necessary for the definitive identification and quality control of this compound.
- **Development of a Standardized Isolation Protocol:** A detailed and reproducible protocol for the isolation of **Fenfangjine G** in high purity is needed to facilitate further research.
- **Pharmacological Profiling:** In-depth studies are required to determine the specific biological targets and mechanisms of action of **Fenfangjine G**. This should include screening against a panel of receptors, enzymes, and ion channels, as well as investigation of its effects on the signaling pathways mentioned above.
- **In Vivo Efficacy and Safety Studies:** Following promising in vitro results, in vivo studies in relevant animal models will be necessary to evaluate the therapeutic potential and safety profile of **Fenfangjine G**.

Conclusion

Fenfangjine G is a bisbenzylisoquinoline alkaloid with potential for further pharmacological investigation. This technical guide summarizes the current knowledge of its chemical structure and properties and highlights key areas for future research. The elucidation of its mechanism of action and in vivo efficacy will be crucial steps in determining its potential as a therapeutic agent.

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